Product packaging for 5-Fluoro-n,2-dimethylaniline(Cat. No.:CAS No. 881848-77-7)

5-Fluoro-n,2-dimethylaniline

Cat. No.: B1437918
CAS No.: 881848-77-7
M. Wt: 139.17 g/mol
InChI Key: NYLRQKXFBZTRMD-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Substituted anilines, aromatic amines bearing substituents on the benzene (B151609) ring or the nitrogen atom, are a cornerstone of modern organic synthesis. researchgate.net The amino group's electronic influence on the aromatic ring, coupled with the effects of other substituents, dictates the molecule's reactivity and potential applications. mdpi.com The development of novel synthetic methodologies to create specifically substituted anilines remains an active area of research, driven by the demand for new materials and therapeutic agents. beilstein-journals.orgbohrium.comrsc.org

Significance of Fluorinated Aromatic Systems in Advanced Chemical Synthesis

The introduction of fluorine into aromatic compounds can dramatically alter their properties. numberanalytics.comrsc.org Fluorine's high electronegativity can influence a molecule's acidity, basicity, and reactivity. researchgate.net Furthermore, the substitution of hydrogen with fluorine can enhance metabolic stability and membrane permeability, properties highly sought after in medicinal chemistry. numberanalytics.comresearchgate.net This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The unique characteristics of fluorinated aromatic compounds also make them valuable in materials science for creating polymers and other materials with enhanced thermal and chemical resistance. numberanalytics.com

Overview of Research Trajectories for Fluoroanilines and N,N-Dimethylanilines

Research into fluoroanilines and N,N-dimethylanilines is multifaceted. A significant focus is on the development of efficient and selective fluorination techniques. anr.fr Historically, the synthesis of these compounds was challenging, but advancements in fluorinating agents have expanded the synthetic toolbox. numberanalytics.com Another key research direction is the exploration of their applications as intermediates in the synthesis of complex molecules, including bioactive compounds and functional materials. rsc.orgresearchgate.net For instance, N,N-dimethylaniline derivatives are investigated for their role in creating dyes and as precursors in various chemical reactions. rsc.orgacs.org The study of ortho-fluoroanilines is particularly challenging and crucial due to their utility in pharmaceuticals. rsc.org

Chemical Profile of 5-Fluoro-n,2-dimethylaniline

The compound this compound, with the chemical formula C8H10FN, is a substituted aniline (B41778) that incorporates both a fluorine atom and two methyl groups. nih.govbiosynth.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Fluoro-2-methylaniline2-Fluoro-N,N-dimethylaniline
CAS Number 881848-77-7 biosynth.com367-29-3 chemicalbook.com393-56-6 chemscene.com
Molecular Weight 139.17 g/mol biosynth.com125.14 g/mol chemicalbook.com139.17 g/mol chemscene.com
Molecular Formula C8H10FN biosynth.comC7H8FN chemicalbook.comC8H10FN chemscene.com
Physical Form Not specifiedCrystalline Solid or Liquid chemicalbook.comNot specified
Melting Point Not specified38-40 °C chemicalbook.comNot specified
Boiling Point Not specified98-100°C at 15mm Hg chemicalbook.comNot specified

Synthesis and Research Findings

The synthesis of substituted anilines like this compound can be approached through various synthetic strategies. General methods for aniline synthesis include the reduction of nitroarenes and palladium-catalyzed C-N cross-coupling reactions. acs.orgbeilstein-journals.org The introduction of a fluorine atom often involves specialized fluorinating agents or the use of fluorinated starting materials. google.com

A common precursor for N-alkylation is the corresponding primary or secondary amine. For instance, 5-Fluoro-2-methylaniline is a known compound that could potentially be methylated to yield this compound. chemicalbook.com The synthesis of 5-Fluoro-2-methylaniline itself has been described, for example, through a reaction conducted with a palladium catalyst. chemicalbook.com

The methylation of anilines can be achieved using various reagents. For example, formic acid over a platinum-on-carbon catalyst has been used for the N-methylation of aromatic amines. rsc.org Another approach involves the reaction of an aniline with a methylating agent like iodomethane.

Research into related compounds provides insights into potential synthetic routes. For example, the synthesis of N-(2-fluoroacetamido-5-nitrobenzoyl)-2,4-dimethylaniline involved the reaction of N-(2-amino-5-nitrobenzoyl)-2,4-dimethylaniline with fluoracetyl chloride. prepchem.com This highlights the use of acylation reactions in modifying aniline derivatives. Furthermore, domino reactions are being explored for the efficient construction of functionalized ortho-fluoroanilines from acyclic precursors. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B1437918 5-Fluoro-n,2-dimethylaniline CAS No. 881848-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLRQKXFBZTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651516
Record name 5-Fluoro-N,2-dimethylaniline
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881848-77-7
Record name 5-Fluoro-N,2-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881848-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N,2-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 5 Fluoro N,2 Dimethylaniline

Reaction Pathways of N-Dealkylation in Substituted Anilines

The N-dealkylation of substituted anilines, such as N,N-dimethylaniline derivatives, is a critical metabolic transformation often catalyzed by enzymes like cytochrome P450 (P450). mdpi.comfrontiersin.org The process involves the oxidative removal of an alkyl group from the nitrogen atom. nih.govnih.gov The initial step, C-H bond activation at the α-carbon of the N-alkyl group, is the subject of considerable mechanistic debate, primarily centered on two competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.govfrontiersin.org This reaction proceeds through an initial hydrogen abstraction, followed by an oxygen rebound step to create a carbinolamine intermediate. This intermediate then undergoes nonenzymatic, water-assisted C-N bond cleavage to yield the final aldehyde and secondary amine products. frontiersin.org

In the Hydrogen Atom Transfer (HAT) mechanism, a reactive oxidant, such as the iron-oxo species (Compound I) in cytochrome P450, directly abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon). nih.govrsc.org This single step generates a carbon-centered radical and the protonated form of the enzyme's active species. nih.gov Subsequent transfer of a hydroxyl radical to the carbon radical forms a carbinolamine, which is unstable and spontaneously decomposes to the dealkylated aniline (B41778) and an aldehyde. nih.gov

Evidence supporting the HAT mechanism comes from studies using probe molecules. For instance, the N-dealkylation of N-cyclopropyl-N-methylaniline (CPMA) yielding the ring-intact product, N-cyclopropylaniline, is indicative of a HAT pathway. nih.govnih.gov A SET mechanism would be expected to lead to the opening of the strained cyclopropyl (B3062369) ring. ku.edu Furthermore, theoretical studies using density functional theory (DFT) have shown that the rate-limiting Cα–H activation is an isotope-sensitive HAT step. rsc.org The preference for N-demethylation over N-decyclopropylation in certain anilines, despite the higher C-H bond dissociation energy (BDE) of the methyl group, has been attributed to the polar character of the transition state within the enzyme's active site. rsc.org

The Single Electron Transfer (SET) mechanism, also referred to as an Electron Transfer-Proton Transfer (ET-PT) pathway, proposes an alternative route. frontiersin.org In this mechanism, the initial step is the transfer of a single electron from the nitrogen atom of the aniline to the oxidant. frontiersin.orgnih.gov This generates an aminium radical cation and a reduced form of the oxidant (e.g., Compound II in P450). nih.gov The formation of the radical cation increases the acidity of the adjacent C-H bonds, facilitating a subsequent proton transfer to a base, which ultimately leads to the formation of the same carbon radical as in the HAT pathway. nih.gov

Support for the SET mechanism is found in studies with various substituted N,N-dimethylanilines where the reaction rate is influenced by the electronic properties of the para-substituents, consistent with an initial electron transfer step. frontiersin.orgnih.gov Some researchers argue that for many P450 reactions, a one-electron pathway is favored. nih.gov However, the distinction between the two pathways is subtle, and in some cases, the process may occur via a concerted proton-coupled electron transfer (PCET), blurring the lines between a stepwise SET-PT and a direct HAT. frontiersin.orgfrontiersin.org

Mechanism FeatureHydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Initial Step Direct abstraction of H• from Cα by the oxidant. nih.govTransfer of an electron from the N atom to the oxidant. nih.gov
Key Intermediate Carbon-centered radical. nih.govAminium radical cation. frontiersin.orgnih.gov
Subsequent Steps Hydroxyl rebound to form carbinolamine. nih.govProton transfer from Cα, followed by hydroxyl rebound. nih.gov
Supporting Evidence Ring-intact products from cyclopropyl probes. nih.govHammett correlations showing substituent electronic effects. mdpi.com
Alternative View Considered the favored pathway in some enzymatic systems. nih.govnih.govrsc.orgFavored in some biomimetic models and with certain substrates. nih.gov

Mechanistic Aspects of C-H Functionalization in Fluoroanilines

Direct C-H functionalization is a powerful strategy for modifying aromatic rings like those in fluoroanilines, avoiding the need for pre-functionalized starting materials. Palladium catalysis is particularly versatile for these transformations.

Palladium-catalyzed C-H activation typically proceeds through a cyclometalated intermediate. nih.gov For anilines, a directing group, often a substituent on the nitrogen atom, coordinates to the palladium center, positioning it to selectively activate a specific C-H bond, usually at the ortho position. The most widely accepted mechanism for the C-H cleavage step is the Concerted Metalation-Deprotonation (CMD) pathway. rsc.orgpkusz.edu.cn In this process, the C-H bond is broken with the assistance of a base (which can be a ligand like acetate), forming a Pd-C bond and releasing a proton in a single, concerted transition state. pkusz.edu.cn

Once the palladacycle intermediate is formed, it can undergo several reaction pathways. nih.gov In the context of C-H fluorination, the Pd(II) center is typically oxidized to a high-valent Pd(IV) species by a fluorine source (e.g., an electrophilic fluorinating reagent). researchgate.net The desired C-F bond is then formed via reductive elimination from the Pd(IV) complex, regenerating a Pd(II) species which can re-enter the catalytic cycle. nih.govresearchgate.net

Regioselectivity—the control of which C-H bond is functionalized—is a paramount challenge in C-H activation. Several factors, dictated by the choice of catalyst and reagents, play a crucial role.

Directing Groups: This is the most common strategy for achieving high regioselectivity. A coordinating group on the substrate, such as an amide or another N-linked functional group, directs the metal catalyst to a specific, often sterically accessible, ortho C-H bond. nih.govmdpi.com

Ligand Effects: The ligands on the palladium catalyst can influence both reactivity and selectivity. They can modify the steric environment around the metal center and tune its electronic properties, thereby favoring activation at one site over another. For instance, strategically designed ligands can enable ortho-borylation of anilines even without a strong directing group.

Electronic Effects: The inherent electronic properties of the substrate, such as the electron-donating or -withdrawing nature of substituents like fluorine, influence the reactivity of the C-H bonds. In nucleophilic aromatic substitution (SNAr) type mechanisms, fluorine atoms can be activating at the ortho and meta positions relative to a directing group. vt.edu

Catalyst Structure: The active catalytic species can be a monomeric, dimeric, or even trimeric palladium complex, and this can affect the reaction outcome. pkusz.edu.cn Computational studies have shown that different palladium species can lead to different regioselectivities (e.g., ortho vs. meta functionalization). pkusz.edu.cn Combining different metals, such as in a Pd-Ag heterodimeric system, can also alter the preferred reaction pathway and regioselectivity. pkusz.edu.cn

FactorInfluence on RegioselectivityMechanism
Directing Group Typically forces functionalization at the ortho-position. nih.govmdpi.comCoordination of the directing group to the metal center brings the catalyst into proximity with a specific C-H bond. mdpi.com
Ligands Can override inherent substrate bias through steric or electronic effects.Modifies the catalyst's active site, influencing which C-H bond can access it.
Substituents (e.g., -F) Alters the electron density of the aromatic ring, making certain positions more or less reactive. vt.eduInductive and resonance effects of the substituent can stabilize or destabilize key intermediates in the C-H activation step. vt.edu
Catalyst/Reagents The choice of oxidant, base, and additives can switch the reaction between different mechanistic pathways (e.g., Pd(II)/Pd(IV) vs. Pd(II)/Pd(0)). nih.govReagents can determine the nature of the key bond-forming step (e.g., reductive elimination vs. electrophilic cleavage). nih.gov

Cyclization and Aromatization Mechanisms in Fluoroaniline (B8554772) Formation

The synthesis of functionalized fluoroanilines can be achieved through elegant domino reactions that construct the aromatic ring and install the key functional groups in a single operation. researchgate.netrsc.org

One such powerful strategy involves a metal-free, four-step domino reaction starting from acyclic precursors like fluoro-nitrostyrenes and α,α-dicyanoolefins. researchgate.netrsc.org The proposed mechanism proceeds as follows:

Vinylogous Michael Reaction: The sequence begins with a base-catalyzed vinylogous Michael addition.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, forming a six-membered ring.

Imine-Enamine Tautomerization: A tautomerization step occurs within the newly formed ring.

Aromatization: The final step is an aromatization, often involving the elimination of a small molecule (like nitrous acid from a nitro group precursor), to yield the stable ortho-fluoroaniline aromatic system. researchgate.netrsc.org

This approach is highly atom-efficient and avoids the harsh conditions or pre-functionalization steps required in many traditional methods. rsc.org Other cyclization/aromatization strategies for forming fluorinated aromatic systems include the Diels-Alder reaction. In this method, a fluorinated diene or dienophile is used in a [4+2] cycloaddition reaction to form a cyclic adduct, which is then aromatized in a subsequent step to generate the final fluorinated aromatic compound. researchgate.net Light-induced intramolecular cyclization of fluorinated precursors, such as 2-(2-fluorophenylazo)azines, represents another pathway to form complex, fused heterocyclic systems containing a fluoroaniline-like moiety. nih.gov

Radical Pathways in Fluoroaniline Transformations

The study of radical-mediated reactions of fluoroaniline derivatives is a significant area of research, offering insights into their metabolic activation, synthetic utility, and degradation pathways. While specific mechanistic investigations focusing solely on 5-Fluoro-N,2-dimethylaniline are not extensively documented in the reviewed literature, a comprehensive understanding of its potential radical transformations can be extrapolated from studies on closely related N,N-dimethylanilines and other fluorinated anilines. These investigations reveal common radical pathways, including the formation of radical cations and α-aminoalkyl radicals, which are crucial in dictating the subsequent chemical transformations.

One of the primary radical pathways initiated for N,N-dimethylaniline and its derivatives involves a single-electron transfer (SET) from the electron-rich amine to a suitable oxidant or under electrochemical and photochemical conditions, leading to the formation of a radical cation. nih.govaip.orgfigshare.com The N,N-dimethylaniline radical cation (DMA•+) is a transient intermediate that has been successfully detected and characterized using techniques like mass spectrometry and time-resolved resonance Raman spectroscopy. nih.govaip.org Spectroscopic studies suggest that the DMA•+ possesses a quinoidal-type structure, which is stabilized by methyl substituents on the phenyl ring. aip.org

In the context of fluoroanilines, radical mechanisms are also implicated in their biodehalogenation. nih.gov One proposed pathway involves the formation of a fluoro-containing (semi)quinoneimine metabolite. This can result from a mono-oxygenase reaction or the re-oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals. nih.gov The resulting reactive (semi)quinoneimines can then undergo further reactions, such as dimerization, polymerization, or binding to proteins, leading to the release of a fluoride (B91410) anion. nih.gov The reactivity of these intermediates is dependent on the substitution pattern on the aniline ring. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from N,N-dialkylanilines under mild conditions. d-nb.infobeilstein-journals.orgbeilstein-journals.org In these systems, a photocatalyst, upon excitation with visible light, can abstract an electron from the aniline derivative to form the corresponding radical cation. Subsequent deprotonation of an α-C-H bond by a mild base generates a key α-aminoalkyl radical intermediate. d-nb.infogre.ac.uk This radical is a versatile species that can participate in a variety of carbon-carbon bond-forming reactions, including additions to alkenes and cyclizations. d-nb.infobeilstein-journals.orgmdpi.com For instance, the α-aminoalkyl radical derived from N,N-dimethylaniline can react with maleimides to form tetrahydroquinolines. d-nb.info

While direct experimental data for this compound is limited, the electronic properties of the fluoro and methyl substituents would be expected to influence these radical pathways. The electron-donating methyl group at the ortho position and the electron-withdrawing fluorine atom at the meta position to the dimethylamino group will modulate the electron density of the aromatic ring and the stability of any radical intermediates formed.

The following tables summarize key findings from studies on related N,N-dimethylaniline derivatives, which provide a basis for understanding the potential radical chemistry of this compound.

Table 1: Spectroscopic Data for N,N-Dimethylaniline Radical Cation (DMA•+)

Spectroscopic TechniqueKey FindingsReference
Time-Resolved Resonance Raman SpectroscopyThe radical cation exhibits a quinoidal-type conformation. Methyl substituents on the phenyl ring enhance the stabilization of this conformation. aip.org
Mass SpectrometrySuccessful detection of the short-lived DMA•+ intermediate during electrochemical oxidation. nih.gov

Table 2: Radical Reactions of N,N-Dimethylaniline Derivatives

Reaction TypeReactantsCatalyst/ConditionsKey IntermediateProduct TypeReference
Aerobic Oxidative CyclizationN,N-dimethylanilines, MaleimidesEosin Y, Visible Light, Airα-aminoalkyl radicalTetrahydroquinolines d-nb.info
HydroaminoalkylationN,N-dimethylaniline, Aryl-substituted alkenes[Ir(ppy)₂(dtbbpy)]PF₆, Blue Lightα-aminoalkyl radicalβ-amino esters gre.ac.uk
Radical Bicyclization1,5-Enynes, N,N-dimethylanilineDual Nickel- and Iridium-photocatalysisRadical InitiatorFluorenes acs.org

These studies collectively indicate that this compound likely undergoes radical transformations via the formation of a radical cation and a subsequent α-aminoalkyl radical, particularly under photoredox conditions. The presence of the fluorine atom may also open up pathways for radical-mediated defluorination, analogous to those observed in other fluoroanilines. nih.gov

Advanced Spectroscopic Characterization and Elucidation of 5 Fluoro N,2 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

The analysis of 5-Fluoro-N,2-dimethylaniline by ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular structure. In the ¹H NMR spectrum, the aromatic protons exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. walisongo.ac.id The methyl groups attached to the nitrogen (N-CH₃) and the aromatic ring (Ar-CH₃) appear as distinct singlets, with their chemical shifts influenced by the electronic environment. For instance, in related dimethylaniline compounds, the N,N-dimethyl protons typically appear as a singlet. scispace.com

The ¹³C NMR spectrum is particularly informative. The presence of a fluorine atom introduces C-F coupling, resulting in the splitting of carbon signals into doublets, which can be a key diagnostic feature. walisongo.ac.id The carbon atoms directly bonded to fluorine and those two or three bonds away will show characteristic coupling constants (¹JCF, ²JCF, ³JCF). The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. icpms.cz For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift of this fluorine signal provides valuable information about its electronic environment on the aromatic ring.

Table 1: Representative NMR Data for Dimethylaniline Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N,2-dimethylaniline 7.31–7.20 (m, 1H), 7.13 (d, 1H), 6.75 (t, 1H), 6.69 (d, 1H), 2.96 (s, 3H), 2.21 (s, 3H) rsc.org 147.17, 129.82, 127.11, 121.82, 116.77, 109.05, 30.68, 17.29 rsc.org
2-Fluoro-N,N-dimethylaniline 7.08–6.98 (m, 2H), 6.95–6.84 (m, 2H), 2.84 (s, 6H) scispace.com 155.3 (d, J=245.1 Hz), 140.9 (d, J=8.6 Hz), 124.4 (d, J=3.6 Hz), 121.3 (d, J=7.8 Hz), 118.4 (d, J=3.4 Hz), 116.2 (d, J=20.9 Hz), 43.0 (d, J=4.0 Hz) scispace.com
4-Fluoro-N,N-dimethylaniline 6.95 (m, 2H), 6.68 (m, 2H), 2.90 (s, 6H) scispace.com 155.70 (d, J=235.1 Hz), 147.61 (d, J=1.8 Hz), 115.50 (d, J=22.0 Hz), 114.04 (d, J=7.4 Hz), 41.53 scispace.com

For more complex derivatives or to unambiguously assign all signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. researchgate.net For example, the carbon of the Ar-CH₃ group would show a cross-peak with the singlet of the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (and sometimes more). sdsu.edu HMBC is invaluable for piecing together the molecular skeleton. For instance, the N-methyl protons would show correlations to the aromatic carbon attached to the nitrogen (C-N) and potentially to the ortho carbon (C-2). researchgate.net The aromatic protons would show correlations to neighboring and geminal carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, not necessarily through bonds. researchgate.net This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. A NOESY spectrum could show a correlation between the N-methyl protons and the proton at the C-6 position, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. iastate.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. scispace.com This precision allows for the determination of the exact elemental formula. For this compound (C₈H₁₀FN), the calculated exact mass is 139.0797. biosynth.comnih.gov HRMS can confirm this composition, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. d-nb.inforesearchgate.net This technique is ideal for assessing the purity of a sample and identifying its components. shimadzu.com A sample of this compound injected into a GC-MS system would first be separated from any impurities. The resulting mass spectrum for the pure compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (139 g/mol ) and a characteristic fragmentation pattern that can be used as a fingerprint for identification. rsc.orgbiosynth.com For instance, the mass spectrum of the related N,2-dimethylaniline shows a calculated m/z of 121.15. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. wiley.comresearchgate.net The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups. libretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching : Although this is a tertiary amine, if any secondary amine impurities are present, a band might be observed in the 3300-3500 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. sphinxsai.com

C=C Stretching : Aromatic ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. sphinxsai.com

C-N Stretching : The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

C-F Stretching : The C-F stretch is a strong absorption and is usually observed in the 1000-1400 cm⁻¹ region. Its exact position can provide clues about the aromatic substitution.

C-H Bending : Out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring.

Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (Methyl) Stretching 2850 - 2960
Aromatic C=C Ring Stretching 1400 - 1650 sphinxsai.com
Aromatic C-N Stretching 1250 - 1360
C-F Stretching 1000 - 1400
Aromatic C-H Out-of-plane Bending 650 - 900

This table provides general ranges; specific values are molecule-dependent.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a important technique for probing the electronic transitions and optical characteristics of aromatic amines like this compound and its derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insight into the molecule's electronic structure. Studies on closely related analogs, such as 4-fluoro-N,N-dimethylaniline, offer valuable information on the expected spectroscopic behavior.

Research on 4-fluoro-N,N-dimethylaniline reveals that, irrespective of solvent polarity, temperature, or excitation wavelength, the compound exhibits only a single fluorescence from a locally excited (LE) state. acs.org This indicates an absence of intramolecular charge transfer (ICT), a phenomenon often observed in donor-acceptor systems. acs.org The lack of ICT suggests a degree of photostability. The excited state dipole moment for 4-fluoro-N,N-dimethylaniline has been determined to be a relatively small 7.3 D, which supports its identification as an LE state. acs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the electronic and non-linear optical (NLO) properties of para-substituted N,N-dimethylaniline derivatives. tci-thaijo.orgtci-thaijo.org These computational models help in understanding the molecule's reactivity and potential for applications in optics. tci-thaijo.org For instance, DFT calculations on 4-fluoro-N,N-dimethylaniline provide values for the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting electronic transitions. tci-thaijo.orgtci-thaijo.org The calculated energy gap for 4-fluoro-N,N-dimethylaniline is 4.9546 eV. tci-thaijo.org Such theoretical approaches are also used to predict NLO parameters, which are influenced by molecular structure and substituent effects. nih.gov

Table 1: Calculated Electronic and Optical Properties of 4-Fluoro-N,N-dimethylaniline (a structural isomer of this compound) based on DFT Studies. tci-thaijo.org
PropertyCalculated Value
HOMO-LUMO Energy Gap (eV)4.9546
Ionization Potential (I) (eV)6.6738
Electron Affinity (A) (eV)1.7192
Chemical Hardness (η) (eV)2.4773
Overall Electrophilicity Index (ω) (eV)0.8079
Overall Nucleophilicity Index (Nu) (eV)4.0617

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. While a crystal structure for this compound itself is not prominently reported, analyses of its derivatives and closely related haloanilines demonstrate the utility of this method.

For example, single-crystal X-ray diffraction has been successfully used to resolve the structures of various aniline-containing derivatives, confirming their stereochemistry and molecular conformation. nih.gov In a study on N-(methoxysalicylidene)-haloaniline derivatives, where the haloaniline includes fluoroaniline (B8554772), X-ray crystallography revealed how the molecular packing and specific structural parameters, such as the twist angle (φ) between the aromatic rings, correlate with physical properties like thermochromism. iucr.org

Crystallographic studies on a related compound, 2-bromo-4,6-dimethylaniline, show the amine group adopting a pyramidal geometry and highlight the role of hydrogen bonding in stabilizing the crystal packing. The presence of halogen atoms can introduce specific intermolecular interactions, such as halogen bonding, which influence the crystal lattice's stability. These studies provide a blueprint for the type of structural information that can be obtained for derivatives of this compound.

Table 2: Example Crystallographic Data for Haloaniline Derivatives.
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
2-Bromo-4,6-dimethylanilineMonoclinicP2₁/ca = 16.4359 Å, b = 5.1917 Å, c = 20.5792 Å, β = 110.748°
N-(3-methoxysalicylidene)-4-fluoroanilineOrthorhombicPca2₁a = 14.0772 Å, b = 6.0967 Å, c = 13.5262 Å iucr.org

Fluorescence Spectroscopy of Fluoroaniline Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. The fluorescence spectrum, quantum yield, and lifetime are characteristic of a molecule's excited state and are strongly influenced by its chemical environment.

Studies on fluoroaniline derivatives have revealed interesting photophysical behaviors. As mentioned previously, 4-fluoro-N,N-dimethylaniline exhibits a single fluorescence band originating from a locally excited (LE) state. acs.org Its fluorescence decay is single-exponential, with lifetimes measured at 2.04 ns in the nonpolar solvent n-hexane and 5.73 ns in the highly polar solvent acetonitrile (B52724), demonstrating a sensitivity to the solvent environment. acs.org

More complex fluoroaniline derivatives have been designed as fluorescent sensors. rsc.orgnih.gov For instance, receptors based on a 2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline core exhibit solvatochromism, where the color of their absorption and emission changes with the polarity of the solvent. rsc.orgnih.gov These molecules were designed to act as anion sensors, with their fluorescence being quenched or altered upon binding with anions like halides. rsc.orgnih.gov The addition of one equivalent of iodide, for example, can cause the fluorescence intensity to drop to just 2% of its original level. nih.gov The fluorescence properties of some newly synthesized ortho-fluoroaniline derivatives have also been noted, indicating that the fluoroaniline scaffold is a promising platform for developing fluorescent materials. rsc.org Furthermore, in certain N-(methoxysalicylidene)-fluoroaniline systems, temperature-induced fluorescence has been identified as a key contributor to their thermochromic behavior. iucr.org

Table 3: Fluorescence Properties of Selected Fluoroaniline Derivatives.
Compound/DerivativeObserved PropertyKey FindingReference
4-Fluoro-N,N-dimethylanilineFluorescence Lifetime (τ)τ = 2.04 ns (in n-hexane) τ = 5.73 ns (in acetonitrile) acs.org
4-Fluoro-N,N-dimethylanilineEmission StateSingle emission from a locally excited (LE) state. acs.org
2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline ReceptorsSolvatochromismSolvent-dependent shifts in absorption and emission spectra. rsc.orgnih.gov
2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline ReceptorsAnion SensingFluorescence is quenched in the presence of halide anions. nih.gov

Computational and Theoretical Chemistry Studies on 5 Fluoro N,2 Dimethylaniline and Its Analogues

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, a computational method based on electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

In the context of 5-Fluoro-N,2-dimethylaniline and its analogues, NCI analysis can reveal intricate intramolecular and intermolecular interactions. The presence of a fluorine atom, a dimethylamino group, and an aromatic ring gives rise to a variety of potential non-covalent interactions. For instance, studies on halogen bonding have shown that a halogen atom can act as a nucleophilic site, and this interaction plays a significant role in molecular assemblies. nih.gov Theoretical investigations into tetrafluoro-substituted zinc phthalocyanine (B1677752) have highlighted the nature of intramolecular halogen-halogen interactions, suggesting they are of a strong van der Waals type. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool often used alongside NCI analysis to characterize chemical bonds and non-covalent interactions. A detailed analysis of various DFT functionals has been performed to accurately reproduce binding energies and topological properties for halogen-bonding interactions in molecules like PhX (where X = F, Cl, Br, I) with benzene (B151609). nih.govacs.org Such studies indicate that functionals incorporating dispersion contributions provide the best performance for describing these interactions. nih.govacs.org

For analogues of this compound, such as other substituted anilines, computational studies have explored the interplay of intra- and intermolecular interactions. For example, research on para-substituted nitrobenzene (B124822) derivatives has utilized quantum chemistry to model the influence of different functional groups on the molecular properties, which is also relevant for understanding the electronic effects of the fluorine and dimethylamino groups in the target molecule. mdpi.com

The table below summarizes key computational methods and their applications in the study of non-covalent interactions relevant to this compound.

Computational MethodApplication in NCI AnalysisRelevant Findings for Analogues
NCIPlot Visualization of non-covalent interaction regions in real space.Used to identify cooperative S···π, CH···π, and CH···O weak intermolecular interactions in complexes. illinois.edu
QTAIM Characterization of bond critical points and electron density topology to define atomic interactions.Assessed the performance of various DFT functionals for the topological analysis of halogen bonds. nih.govresearchgate.net
DFT with Dispersion Correction Accurate calculation of interaction energies, especially for weakly bound systems.Functionals like ωB97X, M06-2X, and B2PLYP-D3 show better performance for halogen bond properties. nih.govacs.org

These computational approaches provide a framework for a detailed NCI analysis of this compound, which would elucidate the nature and strength of its intramolecular and intermolecular interactions, thereby offering insights into its crystal packing, solvation, and potential interactions with biological targets.

Computational Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone in the computational elucidation of organic reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, DFT calculations can identify intermediates, transition states, and determine activation energies, providing a detailed understanding of the reaction pathway.

For substituted anilines, which are precursors in many industrial syntheses, computational studies have been instrumental in understanding their reactivity. acs.orgmdpi.com For example, a DFT investigation into the ferrate(VI) oxidation of substituted anilines revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, with the formation of an aniline (B41778) radical being a crucial step. acs.org Such studies highlight how substituents influence the reaction pathway and product formation. acs.org

Furthermore, computational studies on the intramolecular electrophilic aromatic substitution of ortho-allyl-N-benzylanilines have been performed to understand competitive cyclization processes. researchgate.net These ab initio studies help in rationalizing the formation of different isomers by analyzing the stability of cationic intermediates and the energy barriers of the competing pathways. researchgate.net The table below presents key findings from computational studies on the reaction mechanisms of analogous aniline derivatives.

Reaction TypeComputational MethodKey Mechanistic Insights from Analogous Systems
Oxidation of Substituted Anilines DFT (B3LYP, M06, M06-2X)The primary oxidation follows a hydrogen atom transfer (HAT) mechanism, forming an aniline radical. acs.org
Rh(III)-Catalyzed Annulation DFTThe reaction involves C-H activation, vinylsilane insertion (rate-determining step), deprotonation, oxidation, and reductive elimination. nih.govresearchgate.net
Intramolecular Electrophilic Aromatic Substitution Ab initio methodsThe reaction proceeds through the rearrangement of cationic species, with the reactivity trends of intermediates dictating the product distribution. researchgate.net
Reaction with OH Radicals M06-2X and CCSD(T)For 4-methyl aniline, the addition of the OH radical to the aromatic ring is the dominant pathway over H-abstraction from the amino group. mdpi.com

These examples demonstrate the power of computational chemistry in dissecting complex reaction mechanisms. For this compound, similar computational approaches could be employed to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. By calculating the energies of transition states and intermediates, one could predict the regioselectivity and stereoselectivity of these reactions, guiding synthetic efforts and the development of novel chemical processes.

Exploration of Chemical Reactivity and Transformation Pathways of 5 Fluoro N,2 Dimethylaniline

Electrophilic Aromatic Substitution (SEAr) Patterns of Fluoroanilines

The orientation of electrophilic aromatic substitution (SEAr) on the 5-Fluoro-N,2-dimethylaniline ring is governed by the directing effects of the fluorine, dimethylamino, and methyl substituents. The amino group (-N(CH₃)₂) is a potent activating group and an ortho, para-director due to its strong electron-donating resonance effect (+M effect). savemyexams.combyjus.com This effect significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The methyl group (-CH₃) is also an activating group and an ortho, para-director, albeit weaker than the amino group, operating primarily through an inductive effect (+I effect).

Conversely, the fluorine atom exhibits a dual electronic nature. It is an electron-withdrawing group via its inductive effect (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. wikipedia.orgcsbsju.edu However, it also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org In the case of fluorobenzene, the +M effect can partially offset the -I effect, particularly at the para position. wikipedia.org

In this compound, the powerful activating and directing influence of the dimethylamino group is expected to dominate. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the dimethylamino group. The fluorine atom at the meta position relative to the amino group will have a lesser impact on the regioselectivity, primarily exerting a deactivating inductive effect.

Table 1: Directing Effects of Substituents in this compound

SubstituentPosition on RingInductive EffectMesomeric (Resonance) EffectOverall Effect on ReactivityDirecting Influence
-N(CH₃)₂2-I (weak)+M (strong)ActivatingOrtho, Para
-CH₃1 (implicit)+I (weak)NoneActivatingOrtho, Para
-F5-I (strong)+M (weak)DeactivatingOrtho, Para

Nucleophilic Character of the Amino Group in Reactions

The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. The presence of two electron-donating methyl groups increases the electron density on the nitrogen atom compared to aniline (B41778), thereby enhancing its basicity and nucleophilicity. fiveable.me This heightened nucleophilicity allows the amino group to participate in a variety of reactions, such as alkylation and acylation.

Alkylation reactions, for instance with alkyl halides, would lead to the formation of a quaternary ammonium (B1175870) salt. alfa-chemistry.com Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. The reactivity of the amino group in these nucleophilic reactions can be influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, with its electron-withdrawing inductive effect, may slightly diminish the nucleophilicity of the amino group, but the combined electron-donating effects of the two methyl groups are expected to maintain a significant degree of nucleophilic character.

Oxidation Reactions and Formation of N-Oxides

The tertiary amino group in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide, peroxy acids, or 2-sulfonyloxaziridines can lead to the formation of the corresponding N-oxide. asianpubs.org The formation of N,N-dimethylaniline-N-oxide from N,N-dimethylaniline is a well-documented transformation. rsc.org The rate and efficiency of this oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.

The oxidation of N,N-dimethylanilines can be complex, and under certain conditions, may lead to other products. For example, the oxidation of N,N-dimethylaniline with cupric chloride has been shown to produce N-p-dimethylaminobenzyl-N-methylaniline and other coupled products. semanticscholar.org The presence of the fluorine atom in this compound may influence the course of these oxidation reactions. The formation of N-oxides is a key transformation, as these compounds can serve as intermediates in further synthetic manipulations. nih.govnih.gov For instance, N-oxides can act as oxygen atom donors in certain catalytic reactions. nih.gov

C-H Functionalization Reactions in the Presence of Fluorine

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient strategy for the synthesis and modification of organic molecules. researchgate.netrsc.org In the context of this compound, the presence of the fluorine atom can influence the regioselectivity of C-H functionalization reactions. Fluorine is known to promote ortho-C-H metalation, which can be a key step in transition metal-catalyzed C-H functionalization. researchgate.net

Palladium-catalyzed C-H functionalization is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The amino group or a derivative thereof can act as a directing group, guiding the catalyst to a specific C-H bond. nih.gov For this compound, this could potentially enable selective functionalization at the C-H bond ortho to the amino group. The development of C-H functionalization methods for fluorinated molecules is an active area of research, offering novel pathways to access complex fluorinated compounds. rsc.orgrsc.org

Cross-Coupling Reactions Involving Functionalized Anilines

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Functionalized anilines, such as halogenated derivatives of this compound, can serve as valuable substrates in these reactions. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. nih.govunimib.it A bromo or iodo derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgresearchgate.net While this compound itself could act as the amine component, a more common application would involve a halogenated derivative reacting with another amine. The development of copper-catalyzed cross-coupling reactions of anilines has also provided milder and more cost-effective alternatives to palladium-based systems. chemrxiv.org

Table 2: Key Cross-Coupling Reactions for Functionalized this compound Derivatives

Reaction NameCatalystCoupling PartnersBond FormedPotential Application for this compound
Suzuki-Miyaura CouplingPalladiumOrganoboron compound + Aryl/Vinyl HalideC-CCoupling of a halogenated this compound with a boronic acid.
Buchwald-Hartwig AminationPalladiumAmine + Aryl/Vinyl HalideC-NCoupling of a halogenated this compound with another amine.
Stille CouplingPalladiumOrganostannane + Aryl/Vinyl HalideC-CCoupling of a halogenated this compound with an organostannane. nih.gov
Nickel-Catalyzed CouplingNickelAryl Halide + Aryl Halide (homocoupling)C-CHomocoupling of a halogenated this compound. acs.org

Derivatization Strategies and Synthesis of Advanced Analogues of 5 Fluoro N,2 Dimethylaniline

Synthesis of N-Substituted and N,N-Disubstituted Fluoroanilines

N-Alkylation: The introduction of a second alkyl group on the nitrogen atom can be achieved through various methods. A common industrial approach for the synthesis of N,N-dimethylaniline involves the use of methanol (B129727) as an alkylating agent in the presence of a catalyst like sulfuric acid at elevated temperatures and pressures. alfa-chemistry.com This process is a reversible series of reactions, and using an excess of the alkylating agent can drive the reaction to completion. alfa-chemistry.com For laboratory-scale synthesis, alkyl halides or sulfates are often employed in the presence of a base to neutralize the generated acid.

N-Arylation: The introduction of an aryl group to the nitrogen atom can be accomplished through cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and would be a suitable strategy for the N-arylation of 5-fluoro-N,2-dimethylaniline.

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would readily yield the corresponding N-acyl derivatives. This reaction is typically high-yielding and provides a route to amides, which can serve as precursors for further transformations or as final products with distinct electronic properties.

A related photoinduced difluoroalkylation of N,N-dimethylanilines has been reported, which proceeds under mild, transition-metal-free conditions. nih.gov This method utilizes an electron donor-acceptor (EDA) complex between the aniline (B41778) and ethyl difluoroiodoacetate to generate difluoroalkylated aniline derivatives. nih.gov This approach could potentially be adapted for the functionalization of this compound.

Table 1: General Methods for N-Substitution of Anilines

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K2CO3) N-Alkyl-N-methylaniline
N-Arylation Aryl halide, Pd catalyst, Ligand, Base N-Aryl-N-methylaniline
N-Acylation Acyl chloride or Anhydride, Base N-Acyl-N-methylaniline
Difluoroalkylation Ethyl difluoroiodoacetate, Photoirradiation N-(Difluoroalkyl)aniline

Introduction of Additional Functional Groups on the Aromatic Ring

The aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the fluorine atom (ortho-, para-directing and deactivating), the methyl group (ortho-, para-directing and activating), and the N-methylamino group (ortho-, para-directing and strongly activating)—will influence the regioselectivity of these reactions.

Halogenation: Direct halogenation of the aromatic ring can introduce chloro, bromo, or iodo substituents. For instance, a method for the halogenation of anilines involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov Treatment with thionyl chloride predominantly yields 2-chloro-N,N-dimethylanilines, while thionyl bromide results in the exclusive formation of 4-bromo-N,N-dimethylanilines. nih.gov Photocatalytic oxidative halogenation using halide anions (Cl⁻, Br⁻) in the presence of a poly(heptazine imide) photocatalyst offers a sustainable approach for the halogenation of electron-rich aromatic compounds. fu-berlin.de

Nitration: The introduction of a nitro group onto the aromatic ring is a common transformation. However, the conditions for nitration must be carefully chosen. In strongly acidic media (e.g., HNO₃/H₂SO₄), the amino group of anilines is protonated to form an anilinium ion, which is a meta-directing and deactivating group. This can lead to nitration at the meta position relative to the amino group.

Formylation: The direct introduction of a formyl group onto the aromatic ring can be achieved through reactions such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a formyl source like N,N-dimethylformamide (DMF). nih.gov This reaction is particularly effective for electron-rich aromatic compounds. Another approach involves the use of a halogenated compound in the presence of a Lewis acid, followed by treatment with a base. google.com

Fluorination: Further fluorination of the aromatic ring can be achieved using electrophilic fluorinating reagents. Reagents like 1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) and N-fluorobenzenesulfonimide (NFSI) have been used for the fluorination of N,N-dimethylaniline derivatives. researchgate.net These reactions can sometimes lead to a mixture of products, including biaryls and N-demethylated compounds, in addition to the desired fluoro derivatives. researchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions for Anilines

Reaction Typical Reagents Potential Product for this compound
Bromination Thionyl bromide (on N-oxide) Bromo-5-fluoro-N,2-dimethylaniline
Chlorination Thionyl chloride (on N-oxide) Chloro-5-fluoro-N,2-dimethylaniline
Nitration HNO3/H2SO4 Nitro-5-fluoro-N,2-dimethylaniline
Formylation POCl3, DMF (Vilsmeier-Haack) Formyl-5-fluoro-N,2-dimethylaniline
Fluorination Selectfluor or NFSI Difluoro-N,2-dimethylaniline

Stereoselective Synthesis of Chiral Fluoroaniline (B8554772) Derivatives

The creation of chiral centers in derivatives of this compound can be achieved through asymmetric synthesis, a field that has seen significant advancements. nih.gov While specific examples starting from this compound are scarce, general strategies involving chiral auxiliaries and catalysts are highly relevant.

Use of Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary can be removed. Sulfinyl groups have been effectively used as chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua For instance, the diastereoselective addition of nucleophiles to N-sulfinylimines derived from fluorinated aldehydes provides a route to chiral fluorinated amines. bioorganica.com.ua Similarly, chiral N-phosphinyl auxiliaries have been developed for various asymmetric transformations. tdl.org

Asymmetric Catalysis: The use of chiral catalysts is a powerful approach for the enantioselective synthesis of a wide range of molecules. For example, chiral Ni(II) complexes of Schiff bases have been employed in the asymmetric synthesis of fluorinated amino acids on a gram scale. chemrxiv.org These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the enantiomerically enriched amino acids. chemrxiv.org Such strategies could potentially be adapted to introduce chiral side chains onto the this compound scaffold.

The development of stereoselective methods is crucial for the synthesis of single-enantiomer drugs, as different enantiomers of a molecule can have distinct biological activities. nih.gov

Development of Complex Heterocyclic Systems Incorporating Fluoroaniline Moieties

This compound is a valuable precursor for the synthesis of various complex heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. The aniline functionality provides a reactive handle for cyclization reactions to form fused ring systems.

Indole (B1671886) Synthesis: Fluoroanilines are common starting materials for the synthesis of fluorinated indoles. The Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is a classic method. diva-portal.org A modified Leimgruber-Batcho indole synthesis can also be employed, starting from a substituted nitrotoluene. researchgate.net Another approach involves the treatment of 2-fluorophenyl imines with a strong base like lithium diisopropylamide (LDA) to induce cyclization, which is thought to proceed through a benzyne (B1209423) intermediate. organic-chemistry.org These methods could be adapted to use this compound or its derivatives to produce substituted 5-fluoroindoles.

Quinoline (B57606) Synthesis: Fluorinated quinolines can be synthesized from fluoroanilines through several established methods. The Skraup cyclization, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a well-known method for preparing quinolines. researchgate.net Other cyclization reactions using different carbonyl compounds can also be employed to access a variety of substituted quinolines. nih.govnih.gov

Benzimidazole (B57391) Synthesis: Benzimidazoles can be prepared by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. While this compound is not an o-phenylenediamine itself, it could be chemically modified to incorporate the necessary functional groups for benzimidazole synthesis. For example, introduction of a nitro group ortho to the amino group, followed by reduction, would yield the required diamine. The subsequent condensation with various aldehydes, often catalyzed by metal salts or solid acids, would lead to the formation of 2-substituted benzimidazoles. nih.govmdpi.com

Quinoxaline (B1680401) Synthesis: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mtieat.orgnih.gov Similar to benzimidazole synthesis, this compound would require prior functionalization to an o-phenylenediamine derivative to be used in this reaction.

Table 3: Heterocyclic Systems Derived from Fluoroanilines

Heterocycle General Synthetic Method Starting Material Type
Indole Fischer Indole Synthesis Phenylhydrazine (from aniline)
Indole Leimgruber-Batcho Synthesis Nitrotoluene
Indole Cyclization of 2-Fluorophenyl Imines 2-Fluoroaniline (B146934)
Quinoline Skraup Cyclization Aniline
Benzimidazole Condensation with Aldehyde o-Phenylenediamine
Quinoxaline Condensation with 1,2-Dicarbonyl o-Phenylenediamine

Role of 5 Fluoro N,2 Dimethylaniline in Advanced Organic Synthesis and Catalysis

Utility as a Building Block in Complex Molecule Construction

The strategic placement of functional groups on the aniline (B41778) ring of 5-Fluoro-N,2-dimethylaniline makes it an attractive starting material for the synthesis of more complex molecular frameworks. The fluorine atom can influence the electronic properties of the aromatic ring and participate in specific interactions, while the amino and methyl groups provide sites for further chemical transformations.

While direct examples of complex molecule construction starting from this compound are not extensively detailed in readily available literature, the principles of organic synthesis suggest its utility in reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of heterocyclic systems. The N-methyl group can direct ortho-lithiation, providing a route to further functionalize the aromatic ring.

The construction of substituted triazoles, a class of heterocycles with broad applications, often involves the reaction of azides with alkynes. While not a direct precursor in the most common "click" chemistry pathway, substituted anilines can be precursors to the necessary azide (B81097) or alkyne functionalities. For instance, diazotization of the amino group followed by reaction with an azide source can yield an aryl azide, a key component in triazole synthesis. The synthesis of 1,2,3-triazoles can be achieved through various methods, including the reaction of α-diazo compounds with imines, showcasing the versatility of synthetic routes to these important heterocycles. miamioh.edu

Precursor in the Synthesis of Specific Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated building blocks like this compound are of considerable interest in medicinal chemistry.

Pharmaceutical Intermediates:

While specific examples directly citing this compound are scarce, the broader class of fluorinated anilines is crucial in the synthesis of kinase inhibitors, a major class of anticancer drugs. google.com For instance, the synthesis of potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, involves the use of fluorinated diphenylpyrimidine-2,4-diamine derivatives. mdpi.com The general synthetic strategies for such compounds often rely on the condensation of a substituted aminopyrimidine with a fluorinated aniline.

Furthermore, the synthesis of orally selective and type II pan-TRK inhibitors, which are designed to overcome mutations in cancer, involves the use of quinazoline (B50416) compounds derived from substituted anilines. nih.gov The development of Sunitinib, a tyrosine kinase inhibitor, involves the synthesis of a 5-fluoro-2-oxo-1,2-dihydroindole moiety, highlighting the importance of fluorinated precursors in constructing the core structures of such drugs. e-bookshelf.de

Agrochemical Intermediates:

In the agrochemical sector, fluorinated compounds play a vital role in the development of modern pesticides with improved efficacy and environmental profiles. Triazole and triazoline derivatives, for which substituted anilines can be precursors, have shown promise as anticonvulsant agents and could have applications in pest control. nih.gov Patents for liquid pesticide compositions often include a wide range of active ingredients, including those based on triazolopyrimidines, which can be synthesized from precursors derived from substituted anilines. ed.ac.uk

Involvement in Catalytic Processes and as Ligand Components

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for transition metals used in catalysis. The electronic and steric properties of the aniline can be fine-tuned by the substituents on the ring, which in turn can influence the properties of the resulting metal complex.

Although specific studies detailing the use of this compound as a ligand are not prominent, the broader class of N,N-dimethylanilines has been investigated in the context of catalytic processes. For example, dimethylaniline can act as a co-catalyst or an activator in certain polymerization reactions.

The synthesis of high-affinity ligands for central nervous system receptors, such as dopamine (B1211576) D2 receptors, has been explored using substituted benzamides. While not directly using this compound, these studies demonstrate the principle of incorporating fluorinated alkyl chains into ligands to enhance their binding properties, a strategy that could be applied to derivatives of the target compound. miamioh.edu

Applications in Material Science through Derivatization

The derivatization of aniline compounds can lead to the formation of materials with interesting optical and electronic properties, making them suitable for applications in material science, particularly in the field of organic electronics.

Derivatives of anilines, such as N,N'-substituted quinacridones, have been investigated for their charge transport properties in organic field-effect transistors (OFETs). The nature of the substituent on the nitrogen atom has been shown to play a critical role in the performance of these devices. This suggests that derivatives of this compound could potentially be explored for similar applications.

Advanced Analytical Techniques and Methodologies for 5 Fluoro N,2 Dimethylaniline Research

Chromatographic Methods (HPLC, UPLC, GC) for Purity Assessment and Separation of Isomers

Chromatographic techniques are fundamental in the analysis of "5-Fluoro-n,2-dimethylaniline," providing robust methods for assessing purity and separating it from its isomers and other related impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of "this compound" in non-volatile or thermally sensitive samples. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically effective. A C18 column is a common choice, providing excellent separation for a wide range of aromatic compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. researchgate.net UV detection is well-suited for this analyte due to the aromatic ring, with detection wavelengths typically set around 254 nm. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily in terms of speed, resolution, and solvent consumption. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing separation efficiency. This is particularly advantageous for high-throughput screening or when analyzing complex mixtures containing multiple isomers of "this compound."

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for "this compound." When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC can provide high-resolution separation and sensitive detection. The choice of the capillary column is critical for separating isomers; columns with polar stationary phases are often preferred for aromatic amines. Temperature programming is typically employed to ensure the efficient elution of the analyte and any impurities.

The separation of dimethylaniline isomers, which can be challenging due to their similar physical properties, has been successfully achieved using techniques like supercritical fluid chromatography (SFC), a technique related to HPLC and GC. nih.gov

Below is an interactive table summarizing typical chromatographic conditions for the analysis of aromatic amines like "this compound."

ParameterHPLCUPLCGC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µmCapillary, e.g., DB-5ms, 30 m x 0.25 mm
Mobile Phase/Carrier Gas Acetonitrile/WaterAcetonitrile/WaterHelium or Nitrogen
Detector UV (e.g., 254 nm)UV (e.g., 254 nm)FID or MS
Flow Rate 1.0 mL/min0.5 mL/min1-2 mL/min
Temperature Ambient or slightly elevated30-40°CTemperature programmed

Advanced Crystallographic Techniques for Detailed Structural Analysis

Single-Crystal X-ray Diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of "this compound" would need to be grown. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected by a detector. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The resulting structural data would provide invaluable information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This detailed structural information is vital for understanding the compound's physical and chemical properties and for computational modeling studies.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques are powerful tools for studying the reaction dynamics of "this compound" in real-time, providing insights into reaction mechanisms, kinetics, and the formation of intermediates.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within an NMR tube. selectscience.net This technique is particularly useful for tracking the consumption of reactants and the formation of products over time. For reactions involving "this compound," ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be highly informative. The fluorine atom provides a unique spectroscopic handle for monitoring changes at or near the fluorinated position on the aromatic ring. By acquiring spectra at regular intervals, it is possible to determine reaction rates and identify transient intermediates that may not be observable by conventional analysis of the final reaction mixture. researchgate.net

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for real-time reaction monitoring. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, FTIR spectra can be continuously collected. This method is excellent for tracking changes in functional groups. For example, in a reaction involving the amine group of "this compound," changes in the N-H stretching and bending vibrations can be monitored to follow the progress of the reaction. The appearance of new peaks corresponding to the functional groups of the product molecules can also be observed.

The data obtained from these in situ techniques are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to improve reaction yields and minimize the formation of byproducts.

TechniqueInformation GainedTypical Application for "this compound"
In Situ NMR Reaction kinetics, identification of intermediates, structural elucidation of products.Monitoring N-alkylation or acylation reactions.
In Situ FTIR Changes in functional groups, reaction progress.Following the consumption of the amine group in a derivatization reaction.

Future Directions and Emerging Research Avenues for 5 Fluoro N,2 Dimethylaniline Chemistry

Novel Asymmetric Synthetic Approaches for Fluoroaniline (B8554772) Derivatives

The development of chiral fluoroaniline derivatives is crucial for accessing new bioactive molecules, as stereochemistry often plays a pivotal role in biological activity. Future research is poised to move beyond traditional synthetic methods to embrace novel asymmetric strategies that offer high enantioselectivity and stereocontrol.

One promising frontier is the use of chiral transition metal complexes in catalysis. beilstein-journals.orgchemrxiv.org For instance, chiral Nickel(II) complexes have demonstrated significant success in the asymmetric synthesis of fluorinated amino acids, achieving high enantiomeric excess (>94% ee). chemrxiv.org This methodology could be adapted for the synthesis of chiral derivatives of 5-Fluoro-N,2-dimethylaniline by designing appropriate substrates that can coordinate with the metal center, thereby allowing for stereocontrolled functionalization of the aniline (B41778) scaffold. Research into new fluorine-containing chiral auxiliaries for Ni(II) complexes has also shown faster reaction rates and high stereoselectivities in the asymmetric synthesis of α-amino acids, a principle that could be extended to other amine derivatives. researchgate.net

Organocatalysis represents another powerful tool for asymmetric fluorination and the synthesis of chiral fluorine-containing compounds. chimia.ch Chiral organocatalysts can activate substrates in a stereocontrolled manner, facilitating the enantioselective introduction of fluorine or other functional groups. Future work could involve developing specific organocatalysts for the asymmetric derivatization of fluoroanilines, such as through enantioselective alkylation or addition reactions.

Furthermore, biocatalysis offers a highly selective and environmentally friendly approach. Enzymes, such as transaminases, could be engineered to accept fluorinated substrates like this compound for stereoselective amination or other transformations. nih.gov Photoenzymatic methods, which combine the selectivity of enzymes with the reactivity of photochemistry, are also emerging for the synthesis of fluorinated amides with remote stereocenters, a strategy that could inspire new routes to complex chiral fluoroaniline derivatives. nih.gov

Table 1: Comparison of Emerging Asymmetric Synthesis Strategies

MethodologyKey FeaturesPotential Application for FluoroanilinesReported Enantiomeric Excess (ee)
Chiral Transition Metal Catalysis (e.g., Ni(II) complexes)Gram-scale synthesis, uniform approach from similar starting materials. chemrxiv.orgAsymmetric alkylation or arylation of aniline derivatives.Up to >99% ee for related compounds. acs.org
OrganocatalysisMetal-free, mild reaction conditions, diverse activation modes. chimia.chEnantioselective C-H functionalization or conjugate additions.Up to 96% ee for fluorination of oxindoles. acs.org
Biocatalysis / Photoenzymatic CatalysisHigh stereoselectivity, green reaction conditions, potential for novel transformations. nih.govnih.govStereoselective synthesis of chiral amines and amides from fluoroaniline precursors.Up to 97% ee for fluorinated amides. nih.gov

Development of Green Chemistry Methodologies for this compound Synthesis

Traditional synthetic routes to fluorinated anilines often involve multiple steps, harsh reagents, and the generation of significant chemical waste. google.com The principles of green chemistry are driving the development of more sustainable and efficient synthetic methodologies.

A key focus is the development of catalytic processes that minimize waste and energy consumption. For instance, catalytic hydrogenation of chlorofluoronitrobenzenes is a common route, but it can produce toxic by-products like polyanilines. google.com Future research will likely focus on developing highly selective catalysts, such as bimetallic nanoparticles, that can achieve near-quantitative yields under milder conditions, thus preventing the formation of undesirable side products. guidechem.com

The use of environmentally benign solvents and reagents is another critical area. Flow chemistry, for example, offers a safer and more controlled way to perform hazardous reactions, and recent developments have demonstrated its utility in the PFAS-free synthesis of fluorinated compounds using simple fluoride (B91410) salts like cesium fluoride. sciencedaily.comchemistryworld.com Applying such flow chemistry protocols to the synthesis of this compound could significantly improve safety and reduce environmental impact.

Biocatalysis also aligns perfectly with the goals of green chemistry. nih.gov The use of enzymes, or even whole-cell systems, can enable reactions to be performed in aqueous media at ambient temperature and pressure. nih.gov Research into microbial degradation pathways of fluoroanilines could uncover novel enzymes that can be harnessed for synthetic purposes, potentially leading to one-pot, environmentally friendly production routes. researchgate.net For example, fluorinase enzymes can selectively introduce fluorine into molecules under mild conditions, and expanding their substrate scope could provide new biosynthetic pathways. nih.govacsgcipr.org

Table 2: Green Chemistry Approaches for Fluoroaniline Synthesis

Green ApproachPrincipleAdvantage over Traditional MethodsExample/Potential Application
Advanced CatalysisUse of highly selective and reusable catalysts (e.g., supported nanoparticles). guidechem.comHigher yields, reduced by-products, lower energy input.Selective hydrogenation of fluoronitrobenzene precursors. google.com
Flow ChemistryReactions in continuous-flow microreactors. sciencedaily.comEnhanced safety, precise control of reaction parameters, improved scalability.PFAS-free fluorination using simple fluoride salts. sciencedaily.comchemistryworld.com
BiocatalysisUse of enzymes or whole microorganisms as catalysts. nih.govMild reaction conditions (aqueous, ambient temp/pressure), high selectivity. nih.govEnzymatic fluorination or amination to produce fluoroanilines. nih.govacsgcipr.org

Bioorthogonal Chemistry Applications of Fluoroanilines

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for labeling and imaging biomolecules in their natural environment. nih.govbiosyn.com Fluoroanilines, including derivatives of this compound, could serve as versatile components in the design of new bioorthogonal probes.

The fluorine atom itself can be a useful label for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers high contrast with no background signal. A fluoroaniline moiety could be incorporated into a larger molecule designed to target a specific biological entity, allowing for non-invasive imaging.

Furthermore, the electronic properties of the fluoroaniline ring can be exploited to create "fluorogenic" probes. nsf.gov These are molecules that are non-fluorescent until they undergo a specific bioorthogonal reaction, at which point they "turn on" and become brightly fluorescent. For example, a fluoroaniline could be part of a probe that reacts with a tetrazine via an inverse-electron-demand Diels-Alder reaction, one of the fastest and most widely used bioorthogonal ligations. nih.govnih.gov The electron-withdrawing or -donating properties of the substituted aniline could be tuned to modulate the fluorescence properties of the probe before and after the reaction, leading to a high signal-to-noise ratio for imaging applications. nih.gov

Future research will focus on designing and synthesizing novel fluoroaniline-containing dienophiles or other reactive partners for use in established bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or photo-click reactions. semanticscholar.orgnih.gov The goal is to develop probes with enhanced reaction kinetics, stability, and fluorogenic properties for advanced live-cell imaging. nih.govrsc.org

Table 3: Potential Bioorthogonal Applications of Fluoroaniline Derivatives

Bioorthogonal ReactionRole of Fluoroaniline MoietyPotential AdvantageTarget Application
Tetrazine LigationComponent of a dienophile probe, modulating electronic properties. nih.govCreation of fluorogenic probes with "turn-on" fluorescence. nsf.govLive-cell imaging, protein labeling. nih.gov
¹⁹F MRI ProbingDirect use of the fluorine atom as an imaging nucleus.Background-free imaging, non-invasive tracking of molecules.In vivo tracking of drugs or biomolecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Part of the azide (B81097) or cyclooctyne (B158145) structure to enhance stability or reactivity. nih.govImproved probe stability and reaction kinetics in biological media.Glycan and protein imaging. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For complex molecules like this compound, computational modeling can provide deep insights that accelerate the discovery of new reactions and applications.

DFT calculations can be used to predict the outcomes of synthetic reactions by modeling transition states and reaction energy profiles. mdpi.com This allows researchers to screen potential catalysts and reaction conditions in silico before committing to lengthy and expensive laboratory experiments. For example, modeling can help identify the most effective Lewis acid catalyst for a regioselective reaction or predict the stereochemical outcome of an asymmetric synthesis. rsc.org

Furthermore, computational methods are crucial for understanding the electronic structure of fluoroaniline derivatives. researchgate.net By calculating properties such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), electrostatic potential, and dipole moment, researchers can predict a molecule's reactivity, stability, and potential for use in electronic materials or as a catalytic ligand. rsc.orgmdpi.com This predictive power is essential for the rational design of new molecules with desired properties. For instance, TD-DFT (Time-Dependent DFT) can predict absorption spectra, which is vital for designing new dyes or fluorogenic probes. rsc.org

Future research will likely involve the use of machine learning and artificial intelligence (AI) algorithms trained on computational and experimental data to build predictive models for synthesis and reactivity on an even larger scale, enabling high-throughput virtual screening of novel fluoroaniline derivatives for specific applications.

Table 4: Applications of Computational Modeling in Fluoroaniline Chemistry

Computational MethodInformation ObtainedApplication Area
Density Functional Theory (DFT)Ground state geometry, reaction energy barriers, transition states. mdpi.comPredicting reaction outcomes, rational catalyst design.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron distribution. mdpi.comAssessing chemical reactivity and kinetic stability.
Time-Dependent DFT (TD-DFT)Excited state energies, UV-Vis absorption spectra. rsc.orgDesign of dyes, photosensitizers, and fluorogenic probes.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions (e.g., hydrogen bonding). researchgate.netUnderstanding crystal packing and supramolecular chemistry.

Exploration of New Catalytic Applications

While anilines are often viewed as synthetic targets, they can also serve as precursors to valuable catalysts or ligands. The unique electronic and steric properties of this compound make it an intriguing candidate for exploration in catalysis.

The aniline nitrogen can be used as a coordinating atom in the synthesis of novel organometallic complexes. By derivatizing the aniline, it is possible to create bidentate or pincer-type ligands that can stabilize transition metal centers. The fluorine substituent can modulate the electron density at the metal center, thereby tuning its catalytic activity. Such complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. For example, N,N-dimethylaniline itself has been studied in the context of metallation and subsequent use in organometallic synthesis. acs.org

In the field of polymer chemistry, fluoroanilines can be used as monomers for the synthesis of conducting polymers. colab.ws Poly(fluoroaniline)s exhibit interesting electronic and physical properties. The specific substitution pattern of this compound could lead to polymers with tailored solubility, conductivity, and thermal stability, making them suitable for applications in sensors, electronic devices, or anti-corrosion coatings.

Furthermore, the N,N-dimethylaniline moiety is known to participate in photoredox catalysis. researchgate.net Upon irradiation with visible light, it can act as an electron donor to initiate radical-based reactions. The fluorine atom on the ring of this compound could influence the redox potential and photophysical properties of the molecule, potentially leading to new photocatalysts with enhanced efficiency or novel reactivity.

Table 5: Potential Catalytic Roles for this compound Derivatives

Catalytic AreaFunction of Fluoroaniline MoietyPotential Reaction Type
Organometallic CatalysisPrecursor to a chiral or achiral ligand for transition metals.Cross-coupling, hydrogenation, C-H activation.
PolymerizationMonomer for synthesis of functional polymers. colab.wsOxidative polymerization to form conducting polymers.
Photoredox CatalysisElectron-donating photocatalyst. researchgate.netAtom Transfer Radical Polymerization (ATRP), C-C and C-N bond formation.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-N,2-dimethylaniline, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via selective methylation of 5-fluoro-2-methylaniline using methanol and heterogeneous nickel catalysts under reductive conditions. For example, Ni-based catalysts enable mono-N-methylation with >90% yield . Alternatively, reductive amination of 5-fluoro-2-nitrobenzaldehyde intermediates (using SnCl₂·2H₂O in ethanol) followed by methylation has been reported, though yields depend on reaction time and pH control during workup . Catalytic methylation is preferred for scalability, while nitro-reduction routes allow functional group diversification.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons split by fluorine coupling (e.g., δ 7.10–6.50 ppm for para-substituted fluorobenzene derivatives). Methyl groups appear as singlets: δ ~2.87 ppm (N–CH₃) and δ ~2.10 ppm (C–CH₃) .
  • Mass Spectrometry : The molecular ion [M]⁺ should appear at m/z 153–155 (exact mass: 153.16 g/mol), with fragmentation patterns indicating loss of methyl groups.
  • ¹³C NMR : Key peaks include aromatic carbons (δ 110–150 ppm) and methyl carbons (δ 17–30 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for N-methylation of fluorinated anilines?

  • Methodological Answer : Discrepancies often arise from catalyst selectivity, solvent polarity, or competing side reactions (e.g., over-methylation). To address this:
  • Controlled Replicates : Perform reactions under inert atmospheres (e.g., N₂) with strict moisture control to minimize hydrolysis .
  • Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal stopping points. For example, Ni-catalyzed reactions plateau after 6–8 hours .
  • Contextual Analysis : Compare studies using similar substrates (e.g., 4-Fluoro-N,2-dimethylaniline vs. 5-Fluoro derivatives) to isolate fluorine’s electronic effects .

Q. How can computational modeling guide the design of catalysts for selective methylation of this compound precursors?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict adsorption energies of intermediates on catalytic surfaces. For Ni catalysts:
  • Model the interaction between the amine lone pair and Ni active sites.
  • Evaluate fluorine’s electron-withdrawing effect on transition-state stabilization.
  • Compare with experimental TOF (turnover frequency) data to validate computational predictions .

Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?

  • Methodological Answer : Common byproducts include di-methylated analogs or hydroxylated derivatives. Mitigation strategies:
  • Chromatographic Separation : Use gradient elution (e.g., hexane/ethyl acetate) to isolate minor impurities .
  • Advanced Spectrometry : High-resolution LC-MS or 2D NMR (e.g., HSQC) identifies trace contaminants.
  • Reaction Optimization : Adjust methanol stoichiometry and catalyst loading to suppress over-methylation .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for methyl groups in fluorinated anilines?

  • Methodological Answer : Variations in chemical shifts (e.g., δ 2.10–2.20 ppm for C–CH₃) may stem from solvent polarity or aggregation effects. To standardize:
  • Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., TMS).
  • Compare data across studies with identical conditions (e.g., 400 MHz instruments) .
  • For fluorine-proton coupling, analyze splitting patterns (e.g., J = 8–10 Hz for meta-F coupling) .

Q. What experimental controls are critical when evaluating the catalytic activity of novel methylation catalysts?

  • Methodological Answer :
  • Blank Reactions : Exclude catalysts to confirm thermal/autocatalytic pathways.
  • Leaching Tests : Filter catalysts mid-reaction to check for homogeneous contributions.
  • Isotopic Labeling : Use ¹³C-methanol to track methyl group incorporation .

Applications in Organic Synthesis

Q. How is this compound utilized in the synthesis of palladacycles or other organometallic complexes?

  • Methodological Answer : The compound serves as a ligand precursor in cyclometalated palladacycles. For example:
  • React with Pd(OAc)₂ in acetic acid at 80°C to form C^N-chelate complexes.
  • Characterize via X-ray crystallography to confirm square-planar geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.